HuzhangosideB

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

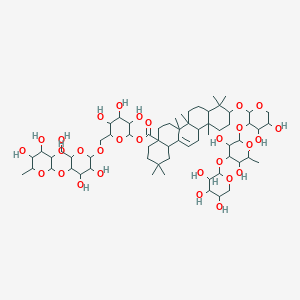

Huzhangoside B is a triterpene glycoside compound, specifically a glycoside of oleanolic acid. It is found in various plants, including Anemone rivularis, Anemone hupensis, and Clematis stans . The molecular formula of Huzhangoside B is C₆₄H₁₀₄O₂₉, and it has a molecular weight of 1336.666 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Huzhangoside B involves multiple steps, starting from oleanolic acid. The process includes glycosylation reactions to attach sugar moieties to the aglycone (oleanolic acid). The reaction conditions typically involve the use of glycosyl donors and catalysts under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of Huzhangoside B is primarily achieved through extraction from natural sources. The roots of Anemone rivularis are commonly used for this purpose. The extraction process involves solvent extraction, followed by purification steps such as column chromatography to isolate Huzhangoside B in high purity .

Chemical Reactions Analysis

Types of Reactions

Huzhangoside B undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Huzhangoside B can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Biological Activities

Huzhangoside B exhibits several notable biological activities:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Properties : Research indicates that Huzhangoside B can inhibit inflammatory pathways, making it a candidate for treating various inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against certain pathogens.

Potential Therapeutic Applications

The therapeutic potential of Huzhangoside B spans various fields:

- Chronic Inflammatory Diseases : Due to its anti-inflammatory properties, Huzhangoside B is being investigated for applications in diseases such as arthritis and inflammatory bowel disease.

- Cancer Therapy : Studies are exploring its role in cancer treatment, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Cardiovascular Health : Its antioxidant properties suggest potential benefits in protecting cardiovascular tissues from oxidative damage.

Anti-inflammatory Effects

A study published in the journal Molecules evaluated the anti-inflammatory effects of Huzhangoside B on human cell lines. The results demonstrated that Huzhangoside B significantly reduced the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory conditions.

Antioxidant Activity

Research conducted on the antioxidant capabilities of Huzhangoside B revealed that it effectively scavenges reactive oxygen species (ROS) in vitro. This study highlighted its potential use in preventing oxidative stress-related diseases.

Cancer Research

In a recent investigation into the anticancer properties of Huzhangoside B, researchers found that it inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of Huzhangoside B involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as pyruvate dehydrogenase kinase, which plays a key role in cellular metabolism. This inhibition leads to alterations in metabolic pathways, resulting in anti-cancer and anti-inflammatory effects . Additionally, Huzhangoside B can modulate the activity of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Huzhangoside B is part of a family of triterpene glycosides, which includes similar compounds such as Huzhangoside A, Huzhangoside C, and Huzhangoside D. These compounds share a common aglycone structure (oleanolic acid) but differ in the number and type of sugar moieties attached to the aglycone . The unique glycosylation pattern of Huzhangoside B contributes to its distinct biological activities and therapeutic potential .

List of Similar Compounds

- Huzhangoside A

- Huzhangoside C

- Huzhangoside D

Properties

Molecular Formula |

C64H104O29 |

|---|---|

Molecular Weight |

1337.5 g/mol |

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3 |

InChI Key |

GROQHEZXWUJYNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.